molecular formula C9H14N2O B13959889 N-cyclopropyl-5-propylisoxazol-3-amine

N-cyclopropyl-5-propylisoxazol-3-amine

Cat. No.: B13959889
M. Wt: 166.22 g/mol
InChI Key: AGYJGRUNXDPRGR-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-propylisoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazoles, including N-cyclopropyl-5-propylisoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles often involve the use of readily available starting materials and mild reaction conditions to ensure high yields and scalability. For example, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 can produce substituted isoxazoles in good yields under moderate conditions .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-propylisoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Reaction conditions can vary from basic (e.g., NaHCO3) to acidic (e.g., AcOH) environments, depending on the desired product .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities based on their functional groups .

Scientific Research Applications

N-cyclopropyl-5-propylisoxazol-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its analgesic, anti-inflammatory, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors involved in inflammatory processes, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-5-propylisoxazol-3-amine include other isoxazole derivatives such as:

    Sulfamethoxazole: An antibiotic.

    Muscimol: A GABA receptor agonist.

    Ibotenic acid: A neurotoxin.

Uniqueness

This compound is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

N-cyclopropyl-5-propyl-1,2-oxazol-3-amine

InChI

InChI=1S/C9H14N2O/c1-2-3-8-6-9(11-12-8)10-7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11)

InChI Key

AGYJGRUNXDPRGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NC2CC2

Origin of Product

United States

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